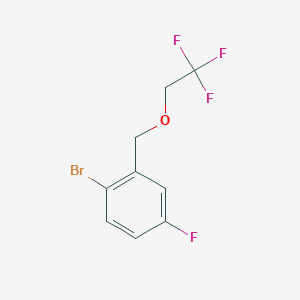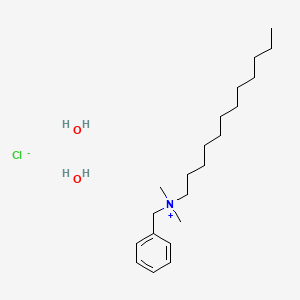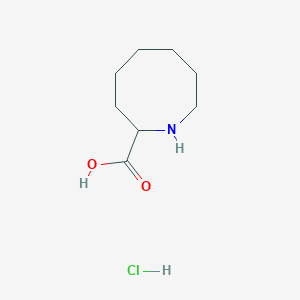
1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene
Descripción general
Descripción
1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene is an organic compound with the molecular formula C8H5BrF4O. It is a halogenated aromatic compound that features both bromine and fluorine atoms, as well as a trifluoroethoxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-4-fluorobenzene and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the alcohol, forming the alkoxide.
Nucleophilic Substitution: The alkoxide then undergoes nucleophilic substitution with 1-bromo-4-fluorobenzene to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove halogen atoms or to convert functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of phenols, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated products or alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity by binding to the active site or allosteric sites of enzymes. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: Similar structure but lacks the methoxy group.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoroethoxy group.
1-Bromo-4-fluorobenzene: Lacks the trifluoroethoxy group entirely.
Uniqueness
1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoroethoxy group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-8-2-1-7(11)3-6(8)4-15-5-9(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYBHYVXBSNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)COCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)


![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)
![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)
![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)

![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)


